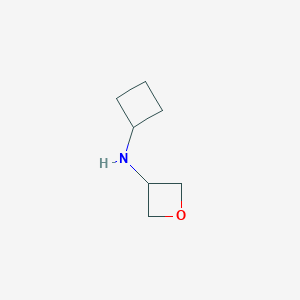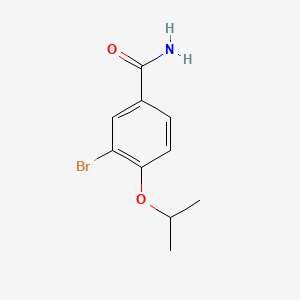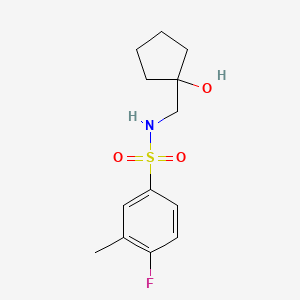
Ethyl 3-(cyclohexanecarboxamido)benzofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(cyclohexanecarboxamido)benzofuran-2-carboxylate is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are the main source of some drugs and clinical drug candidates .
Synthesis Analysis
Benzofuran-3-carboxylate esters, which include Ethyl 3-(cyclohexanecarboxamido)benzofuran-2-carboxylate, can be synthesized by various methods . One method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves a Knoevenagel condensation leading to the formation of furan, followed by annulation of a cyclohexane by oxo-Michael reaction and aromatization of the intermediate by the action of NBS .Molecular Structure Analysis
The molecular structure of Ethyl 3-(cyclohexanecarboxamido)benzofuran-2-carboxylate is based on the benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
The synthesis of benzofuran-3-carboxylate esters involves various chemical reactions. The condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling is one such reaction . Another involves a Knoevenagel condensation leading to the formation of furan, followed by annulation of a cyclohexane by oxo-Michael reaction and aromatization of the intermediate by the action of NBS .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
Ethyl 3-(cyclohexanecarboxamido)benzofuran-2-carboxylate related compounds are pivotal in synthetic chemistry for creating novel structures. For instance, the use of diethylaluminum compounds as potent catalysts for polymerization reactions showcases the utility of these compounds in synthesizing new materials with unique properties (Kim et al., 2002). Additionally, the synthesis and reactivity of cyclic esters derived from cyclohexanone derivatives demonstrate the versatility of these compounds in ring-opening polymerization, leading to the creation of hydrophilic aliphatic polyesters (Trollsås et al., 2000).
Materials Science and Engineering
In materials science, the development of functional cyclic esters containing protected groups highlights the importance of such compounds in engineering polymers with specific characteristics. These cyclic esters enable the synthesis of polymers with a range of functionalities, crucial for various applications (Trollsås et al., 2000). Moreover, the employment of ethyl 2-oxocyclohexanecarboxylate as a ligand in copper-catalyzed coupling reactions exemplifies the role of these compounds in facilitating efficient synthetic pathways for N-arylamides, aryl ethers, and aryl thioethers (Lv & Bao, 2007).
Bioconjugation Techniques
In bioconjugation studies, the mechanism of amide formation using carboxylic acid and amine in aqueous media is crucial for understanding how these compounds can be utilized in biological conjugation reactions. This research provides insights into the conditions under which these reactions are most effective, thereby facilitating the development of bioconjugation methods for medical and biochemical applications (Nakajima & Ikada, 1995).
Zukünftige Richtungen
Benzofuran derivatives, including Ethyl 3-(cyclohexanecarboxamido)benzofuran-2-carboxylate, have been identified and patented in recent years as promising drug candidates that are at various stages of preclinical and clinical studies . Therefore, future research may focus on further exploring the biological activities and potential applications of these compounds in various aspects of medicine.
Wirkmechanismus
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It’s known that benzofuran derivatives can interact with their targets through various mechanisms, including free radical reactions, nucleophilic substitution, and oxidation .
Biochemical Pathways
Benzofuran derivatives are known to affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight is 19020 , which suggests it may have good bioavailability as compounds with a molecular weight below 500 are generally well absorbed.
Result of Action
Benzofuran derivatives have been shown to have strong biological activities, suggesting that this compound may also have significant molecular and cellular effects .
Eigenschaften
IUPAC Name |
ethyl 3-(cyclohexanecarbonylamino)-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-2-22-18(21)16-15(13-10-6-7-11-14(13)23-16)19-17(20)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHKHIKFXQJJNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(cyclohexanecarboxamido)benzofuran-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide](/img/structure/B2984594.png)
![4-(tert-butyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2984595.png)

![2-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2984597.png)



![N-benzyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2984607.png)
![1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone](/img/structure/B2984608.png)



